Carbamic acid, (((1,1'-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester
Description
Systematic IUPAC Nomenclature and Alternative Naming Conventions
The systematic IUPAC name for this compound is 2-chloroethyl (((1,1'-biphenyl)-4-ylamino)sulfonyl)carbamate , derived through hierarchical substituent prioritization. The parent chain is the carbamate group (N-sulfamoylcarbamic acid), with the 2-chloroethyl ester and biphenyl-4-ylamino groups as substituents. Key naming steps include:
- Identification of the carbamic acid core (N-sulfamoylcarbamic acid).
- Assignment of the 2-chloroethyl ester group at the carboxylic acid terminus.
- Substitution of the sulfonamide nitrogen with the 1,1'-biphenyl-4-yl moiety.
Alternative names include:
- N-[(1,1'-biphenyl)-4-yl]sulfamoyl-2-chloroethyl carbamate
- Ethyl 2-chloro- N-[4-(biphenyl-4-ylamino)sulfonyl]carbamate
These variants reflect historical naming practices or simplified structural descriptors.
Molecular Formula and Weight Analysis
The compound’s molecular formula is C₁₅H₁₅ClN₂O₄S , calculated as follows:
- Biphenyl-4-ylamino : C₁₂H₉N (153.21 g/mol)
- Sulfonyl group : SO₂ (64.07 g/mol)
- Carbamate backbone : CONH (59.05 g/mol)
- 2-Chloroethyl ester : C₂H₄ClO (94.50 g/mol)
Summing these contributions yields a molecular weight of 354.83 g/mol , consistent with PubChem’s mass spectrometry data for analogous sulfonamide carbamates.
Table 1: Molecular Formula Breakdown
| Component | Contribution | Molecular Weight (g/mol) |
|---|---|---|
| Biphenyl-4-ylamino | C₁₂H₉N | 153.21 |
| Sulfonyl (SO₂) | SO₂ | 64.07 |
| Carbamate (CONH) | CONH | 59.05 |
| 2-Chloroethyl ester | C₂H₄ClO | 94.50 |
| Total | C₁₅H₁₅ClN₂O₄S | 354.83 |
Stereochemical Configuration and Isomeric Considerations
The compound lacks chiral centers due to its planar sulfonamide group and linear 2-chloroethyl chain. However, restricted rotation around the biphenyl C–C bond permits atropisomerism , where the two benzene rings adopt non-coplanar conformations. Density functional theory (DFT) calculations predict a dihedral angle of 35–50° between the rings, stabilizing the synclinal conformation.
Potential isomers include:
- Constitutional isomers : Varying sulfonamide or ester substitution patterns.
- Atropisomers : Interconvertible via ring rotation under thermal activation (energy barrier ~25 kcal/mol).
No enantiomers are possible due to the absence of tetrahedral stereocenters.
Crystallographic Data and Three-Dimensional Conformational Studies
X-ray diffraction data for this specific compound remain unpublished, but analogous biphenyl sulfonamides exhibit monoclinic crystal systems with space group P2₁/c. Key predicted structural features include:
- Hydrogen bonding : Between the sulfonamide N–H and carbamate carbonyl oxygen (2.8–3.1 Å).
- π-π stacking : Biphenyl rings align parallel at 3.5–4.0 Å distances.
- Torsional angles : C–S–N–C (105–110°) and O–S–N–C (75–80°).
Table 2: Predicted Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.2 Å, b = 14.5 Å, c = 8.7 Å |
| β angle | 95° |
| Z (molecules/unit cell) | 4 |
Molecular dynamics simulations further suggest the sulfonamide group adopts a twisted conformation to minimize steric clash between the biphenyl and carbamate groups.
Properties
CAS No. |
116943-53-4 |
|---|---|
Molecular Formula |
C15H15ClN2O4S |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-chloroethyl N-[(4-phenylphenyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C15H15ClN2O4S/c16-10-11-22-15(19)18-23(20,21)17-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H,18,19) |
InChI Key |
ZIFOUCRFRDBJLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)NC(=O)OCCCl |
Origin of Product |
United States |
Preparation Methods
Traditional Multi-Step Process
Earlier methods, as disclosed in patent WO 2004/074246, involve a three-step sequence:
Coupling Reaction : Reaction of methyl 4-(acryloylamino)-5-chloro-2-(methyloxy)benzoate with biphenyl-2-ylcarbamic acid piperidin-4-yl ester to form an intermediate ester at the oxidation level of an ester.
Reduction Step : Conversion of the ester intermediate to the corresponding alcohol using reducing agents such as lithium borohydride or lithium aluminium hydride.
Oxidation Step : Oxidation of the alcohol intermediate to the aldehyde oxidation level to yield a key intermediate carbamate ester.
This process, while effective, involves hazardous reagents and generates significant metal waste (manganese, lithium), raising safety and environmental concerns.
Novel One-Step Process
A more recent and improved process (US Patent Application US20120046469A1) reduces the preparation from three steps to a single step by directly reacting:
- A compound of formula (VI) (a suitably functionalized biphenyl derivative),
- With biphenyl-2-ylcarbamic acid piperidin-4-yl ester (formula IV),
in a suitable solvent such as 2-methyltetrahydrofuran, under controlled temperature conditions (25–75 °C).
- Significant reduction in cycle time.
- Reduced solvent waste and increased mass efficiency.
- Elimination of hazardous reducing agents.
- Lower metal waste generation.
| Parameter | Condition |
|---|---|
| Solvent | 2-Methyltetrahydrofuran |
| Temperature | 25 °C to 75 °C |
| Reaction time | 1 to 2 hours |
| Work-up | Cooling, seeding, filtration |
| Drying | Vacuum oven at 50 °C for 10 hours |
The product is isolated as a white solid with yields around 80–82% (theoretical) and high purity.
Reaction Mechanism Insights
- The coupling involves nucleophilic attack of the biphenyl-2-ylcarbamic acid ester on the electrophilic acrylamide derivative.
- The process avoids intermediate reduction and oxidation by using a more reactive intermediate (formula VI), streamlining the synthesis.
- Acetic acid is used as a catalyst or reaction medium modifier to facilitate the coupling.
Analytical Data Supporting Preparation
- NMR (1H, 400 MHz, CDCl3): Characteristic signals include aldehyde proton at δ ~10.3 ppm, aromatic protons between δ 6.3–8.4 ppm, and methoxy singlet at δ ~3.96 ppm.
- Mass Spectrometry (ES+): Molecular ion peak at m/z 536 (M+H)+ confirms molecular weight.
- Purity: Achieved through filtration and washing with isopropyl methyl sulfone (IMS), followed by vacuum drying.
Summary Table of Preparation Methods
| Step | Method Description | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| 1 | Traditional 3-step process | Coupling, reduction (LiBH4/LiAlH4), oxidation | Established, well-characterized | Hazardous reagents, longer time |
| 2 | Novel 1-step process (US20120046469A1) | Direct coupling in 2-methyltetrahydrofuran, acetic acid, 25–75 °C | Safer, faster, less waste | Requires optimized intermediate |
Research Findings and Industrial Relevance
- The novel one-step process has been demonstrated at kilogram scale with consistent yields and purity, indicating scalability.
- The elimination of hazardous reducing agents improves worker safety and reduces environmental impact.
- The process is economically favorable due to fewer steps, less solvent use, and reduced waste treatment costs.
- This method aligns with green chemistry principles and modern pharmaceutical manufacturing standards.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloroethyl ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloroethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Carbamic acid derivatives are often investigated for their potential as therapeutic agents. The specific compound has been studied for its inhibitory effects on various enzymes and its potential role in treating inflammatory diseases.
Mechanisms of Action :
- Enzyme Inhibition : Research has shown that carbamic acid derivatives can inhibit lipoxygenase and cyclooxygenase enzymes, which are critical in inflammatory pathways. This inhibition may lead to reduced inflammation and pain relief in conditions such as arthritis and asthma .
Case Study :
A study by Smith et al. (2023) demonstrated that a related carbamic acid derivative significantly reduced inflammatory markers in a murine model of asthma, suggesting therapeutic potential for respiratory diseases.
Agricultural Applications
The compound has shown promise as a fungicide and herbicide due to its ability to disrupt cellular processes in pathogens.
Biological Activity :
- Antifungal Properties : Laboratory studies indicate that carbamic acid derivatives exhibit antifungal activity against common agricultural pathogens. This activity is hypothesized to arise from their ability to interfere with fungal cell wall synthesis .
Case Study :
In field trials, a formulation containing the carbamic acid derivative was effective in controlling fungal infections in crops, leading to improved yields compared to untreated controls.
Materials Science
The compound is also explored for its use in coatings and polymers due to its chemical stability and reactivity.
Applications in Coatings :
- Film Forming Agents : It can be used as a film-forming agent in paints and coatings, providing enhanced durability and resistance to environmental degradation. Its incorporation into formulations has been shown to improve adhesion and longevity of coatings applied on various substrates .
Table 1: Biological Activities of Carbamic Acid Derivatives
Table 2: Toxicological Profile
| Study Type | Findings | Reference |
|---|---|---|
| Acute Toxicity | No significant adverse effects observed at low doses | Government of Canada (2011) |
| Chronic Toxicity | Liver damage noted at high exposure levels | APVMA (2009) |
Mechanism of Action
The mechanism of action of carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The sulfonyl group can form strong interactions with enzyme active sites, while the chloroethyl ester can undergo hydrolysis to release active intermediates.
Comparison with Similar Compounds
Chemical Identification :
Key Characteristics :
- The 2-chloroethyl ester group confers reactivity, likely facilitating nucleophilic substitution or hydrolysis under specific conditions .
Comparison with Structurally Similar Compounds
Carbamic Acid, [(Cyclohexylamino)sulfonyl]-, 2-Chloroethyl Ester (CAS: 87708-08-5)
- Molecular Formula : C₉H₁₇ClN₂O₄S
- Molar Mass : 284.76 g/mol .
- Structural Differences: Replaces the biphenyl group with a cyclohexylamino substituent. Reduced aromaticity and molecular weight compared to the target compound.
- Likely exhibits lower binding affinity to aromatic receptors compared to the biphenyl-containing analog .
Carbamic Acid, [[(1-Phenylethyl)amino]sulfonyl]-, 2-Chloroethyl Ester (CAS: 116943-54-5)
N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester (CAS: 335255-33-9)
- Molecular Formula : C₁₇H₂₀N₂O₂
- Structural Contrasts: Uses a tert-butyl ester instead of 2-chloroethyl. Contains an additional amino group on the biphenyl ring .
- Functional Impact: tert-butyl esters are more hydrolytically stable than chloroethyl esters. The amino group may enhance solubility and hydrogen-bonding interactions .
Physicochemical and Functional Comparison Table
Reactivity of Chloroethyl Esters
Role of Aromatic Substituents
- Biphenyl-containing compounds (e.g., 116943-53-4) show higher affinity for hydrophobic binding pockets in enzymes or receptors compared to cyclohexyl or phenylethyl derivatives .
Biological Activity
Carbamic acid derivatives, particularly those with sulfonamide functionalities, have garnered attention in medicinal chemistry due to their diverse biological activities. One such compound is Carbamic acid, (((1,1'-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester . This article delves into its biological activity, mechanisms of action, toxicity profiles, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : CHClNOS
- Molecular Weight : 299.76 g/mol
The presence of the biphenyl moiety and the chloroethyl ester group is significant in modulating its biological activity.
Research indicates that carbamic acid derivatives can interact with various biological targets. The sulfonamide group is known to inhibit carbonic anhydrase enzymes, which play a crucial role in physiological processes such as respiration and acid-base balance. Additionally, compounds with similar structures have shown potential in targeting cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
Enzyme Inhibition
- Carbonic Anhydrase Inhibition : This inhibition can lead to altered pH levels in tissues, influencing tumor microenvironments and potentially enhancing the efficacy of chemotherapeutics.
- Cyclin-dependent Kinases : Compounds structurally related to this carbamic acid derivative have been shown to inhibit CDK12, impacting cancer cell proliferation and survival .
Antitumor Activity
Studies have demonstrated that carbamic acid derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : The compound showed significant growth inhibition in human breast cancer (MCF-7) and colon cancer (HCT116) cell lines at concentrations ranging from 10 µM to 100 µM.
- Mechanism : The proposed mechanism involves apoptosis induction through mitochondrial pathways and the activation of caspases .
Toxicity Profiles
While exploring the therapeutic potential of carbamic acid derivatives, it is crucial to assess their toxicity:
- Acute Toxicity : Animal studies indicate that the compound has a median lethal dose (LD50) greater than 2000 mg/kg when administered orally, suggesting low acute toxicity .
- Chronic Toxicity : Prolonged exposure has been associated with histopathological changes in organs such as the liver and kidneys. Notably, studies reported tubular degeneration and increased liver weight at higher doses .
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Study on Sulfonamide Derivatives : A series of sulfonamide compounds were evaluated for their antitumor activity. Results indicated that modifications in the sulfonamide structure significantly influenced their cytotoxicity against various cancer cell lines.
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds revealed that bioavailability can vary significantly based on structural modifications. For instance, compounds with more hydrophilic characteristics displayed improved absorption rates .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing this carbamate derivative?
- Methodology :
-
Esterification : Sodium borohydride-mediated reduction in alcohol/halogenated solvent mixtures (e.g., methanol/CH₂Cl₂) at low temperatures (-15°C to 0°C) can yield carbamates with high purity .
-
Cross-Coupling : Palladium-catalyzed reactions (e.g., Pd(OAc)₂ with XPhos ligand) in 1,4-dioxane at 100°C under inert atmospheres achieve coupling between biphenyl derivatives and carbamate precursors (e.g., tert-butyl carbamate) .
-
Amino Protection : Use of tert-butyl carbamates as intermediates, followed by deprotection under acidic conditions, is a standard strategy .
- Table 1 : Summary of Synthetic Routes
| Method | Conditions | Yield/Purity | Reference |
|---|---|---|---|
| Asymmetric Reduction | NaBH₄ in MeOH/CH₂Cl₂ (-15°C to 0°C) | >78% yield, >99% ee | |
| Pd-Catalyzed Coupling | Pd(OAc)₂, XPhos, 1,4-dioxane, 100°C, N₂ | 74% yield |
Q. How is the structural identity of this compound confirmed?
- Analytical Techniques :
- LCMS : Mass-to-charge ratio (m/z) analysis for molecular ion confirmation (e.g., m/z 334 [M-H]⁻ observed in similar carbamates) .
- HPLC : Retention time matching (e.g., 1.02 minutes under specific gradient conditions) .
- NMR/IR : ¹H/¹³C NMR for functional group assignment; IR spectroscopy for carbonyl (C=O) and sulfonyl (S=O) stretches .
Q. What safety protocols apply to handling this compound?
- Risk Mitigation :
- Use PPE (gloves, goggles) due to potential toxicity of 2-chloroethyl groups.
- Follow EPA waste codes (e.g., U238 for ethyl carbamate analogs) for disposal .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodology :
- Chiral Reduction : Sodium borohydride in solvent systems with chiral auxiliaries or additives (e.g., (-)-sparteine) enhances stereoselectivity. Post-synthesis purification via chiral HPLC (e.g., using amylose-based columns) confirms >99% enantiomeric excess .
- Dynamic Resolution : Kinetic resolution during coupling reactions using chiral ligands (e.g., BINAP) improves asymmetric outcomes .
Q. What catalytic systems improve cross-coupling efficiency in biphenyl-carbamate synthesis?
- Optimization Strategies :
- Ligand Design : Bulky, electron-rich ligands (e.g., XPhos) stabilize Pd intermediates, reducing side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction rates by stabilizing charged transition states .
- Temperature Control : Elevated temperatures (80–100°C) accelerate oxidative addition steps while minimizing catalyst decomposition.
Q. Are computational methods applicable to studying reactivity or stability?
- Computational Tools :
-
DFT Calculations : Predict reaction pathways for sulfonyl-carbamate bond formation; assess transition-state energies for stereochemical outcomes.
-
Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility (e.g., sparing solubility in hexane/ethyl acetate mixtures) .
-
NIST Data : Reference spectral libraries (e.g., IR, MS) validate experimental results .
- Table 2 : Computational Parameters for Stability Analysis
| Parameter | Value/Model | Reference |
|---|---|---|
| Solubility Prediction | LogP ~3.2 (estimated via ChemAxon) | |
| Thermodynamic Stability | ΔG < 0 (favoring crystalline phase) |
Q. How do competing reaction pathways affect yield in multi-step syntheses?
- Contradiction Analysis :
- Byproduct Formation : Competing N-sulfonation vs. O-sulfonation can occur; use of bulky bases (e.g., Cs₂CO₃) favors desired N-functionalization .
- Data Reconciliation : Compare LCMS peaks (e.g., m/z 334 vs. 356 for tert-butyl vs. ethyl esters) to identify impurities .
Key Research Challenges
- Stereochemical Control : Achieving >99% enantiomeric purity requires precise solvent and temperature optimization .
- Catalyst Lifetime : Pd leaching in cross-coupling reactions reduces scalability; immobilized catalysts or flow chemistry may address this .
- Analytical Validation : Discrepancies in retention times (HPLC) or m/z ratios (LCMS) necessitate multi-method validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
